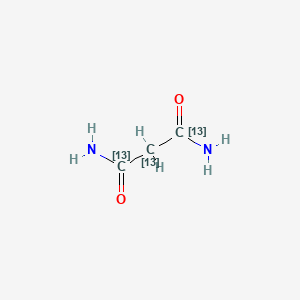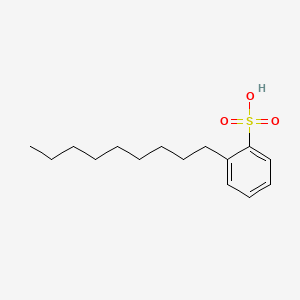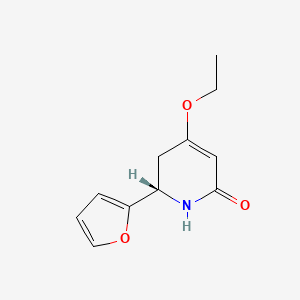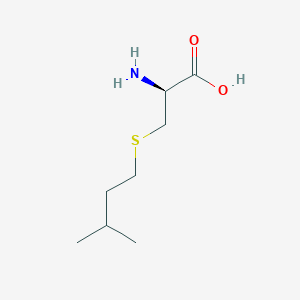
2-Amino-4-thiazolyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolol,2-amino-,acetate(ester)(9ci) is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolol,2-amino-,acetate(ester)(9ci) typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method is the esterification of 2-amino-4-thiazolol with acetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 4-Thiazolol,2-amino-,acetate(ester)(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolol,2-amino-,acetate(ester)(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
4-Thiazolol,2-amino-,acetate(ester)(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 4-Thiazolol,2-amino-,acetate(ester)(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Thiazolol,2-amino-,acetate(ester)(9ci) is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6N2O2S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
(2-amino-1,3-thiazol-4-yl) acetate |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)9-4-2-10-5(6)7-4/h2H,1H3,(H2,6,7) |
Clave InChI |
PYBFUAILVOXGRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
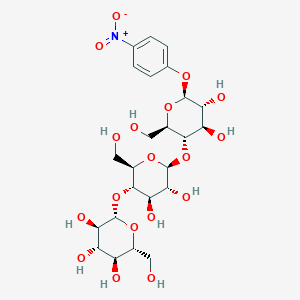
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
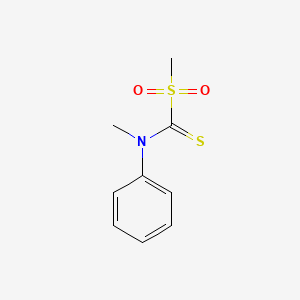

![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)

